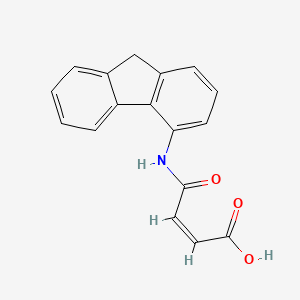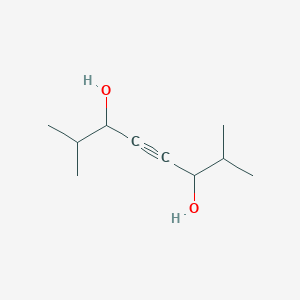
2,7-Dimethyloct-4-yne-3,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dimethyloct-4-yne-3,6-diol is an organic compound with the molecular formula C₁₀H₁₈O₂ It is characterized by the presence of two hydroxyl groups (-OH) and a triple bond between carbon atoms at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,7-Dimethyloct-4-yne-3,6-diol can be synthesized through several methods. One common approach involves the reaction of acetylene with 3-methyl-2-butanone under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and distillation to achieve high purity levels of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dimethyloct-4-yne-3,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for hydroxyl group substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or acids, while reduction can produce alkenes or alkanes .
Wissenschaftliche Forschungsanwendungen
2,7-Dimethyloct-4-yne-3,6-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 2,7-Dimethyloct-4-yne-3,6-diol involves its interaction with specific molecular targets. The compound can form hydrogen bonds with other molecules due to its hydroxyl groups, influencing various biochemical pathways. The triple bond also allows for unique reactivity, enabling the compound to participate in diverse chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Dimethyloct-4-yne: Lacks the hydroxyl groups, resulting in different chemical properties.
2,7-Dimethyl-4-octin-3,6-diol: A stereoisomer with similar but distinct reactivity.
4-Octyne-3,6-diol,2,7-dimethyl: Another isomer with variations in molecular structure.
Uniqueness
2,7-Dimethyloct-4-yne-3,6-diol is unique due to its combination of hydroxyl groups and a triple bond, providing a versatile platform for chemical modifications and applications. Its distinct structure allows for specific interactions and reactivity not observed in similar compounds .
Eigenschaften
CAS-Nummer |
6339-21-5 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
2,7-dimethyloct-4-yne-3,6-diol |
InChI |
InChI=1S/C10H18O2/c1-7(2)9(11)5-6-10(12)8(3)4/h7-12H,1-4H3 |
InChI-Schlüssel |
FHOQZOTZSZDBES-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C#CC(C(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



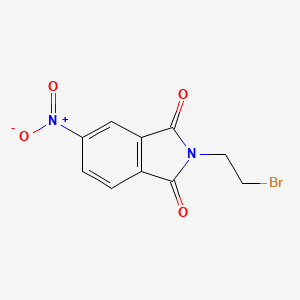
![1-hexadecyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea](/img/structure/B14731765.png)

![N-[2,4-Dichloro-5-({[6-oxo-5-(prop-2-en-1-yl)cyclohexa-2,4-dien-1-ylidene]methyl}amino)phenyl]acetamide](/img/structure/B14731777.png)
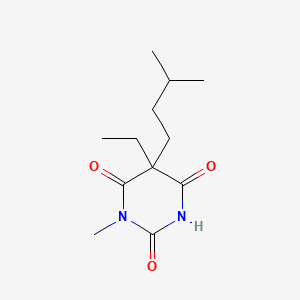
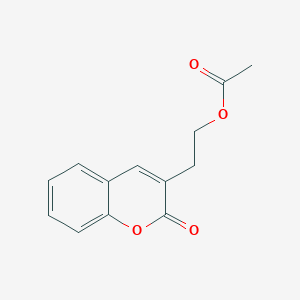
![1-[4-(2-Pyrrolidin-1-ylethyl)phenyl]ethanone](/img/structure/B14731786.png)
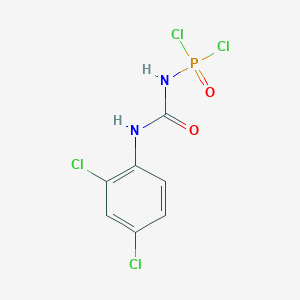

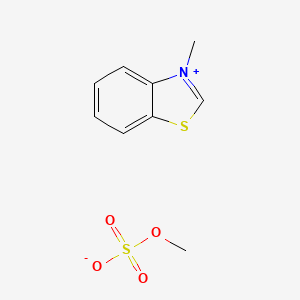
![2-Methyl-2-[(2-methylprop-1-en-1-ylidene)amino]propanenitrile](/img/structure/B14731809.png)
![N-(2-amino-2-oxoethyl)-2-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanamide](/img/structure/B14731816.png)
